Thiazole-4-carbohydrazide

Vue d'ensemble

Description

Synthesis Analysis

Thiazole derivatives, including thiazole-4-carbohydrazide, are typically synthesized through cyclization reactions. For example, ethyl2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate and ethyl2-(2-(2-hydroxybenzylidene)hydrazinyl)thiazole-4-carboxylate were synthesized via cyclization of 1-benzylidenethiosemicarbazide with ethyl bromopyruvate, validated by spectroscopic techniques such as FTIR, 1H- NMR, 13C-NMR, and determined using SC-XRD (Haroon et al., 2020).

Molecular Structure Analysis

The molecular structure of this compound derivatives is often elucidated through X-ray diffraction (XRD) and spectroscopic methods, providing insights into their geometric and electronic configurations. Computational techniques like Density Functional Theory (DFT) further aid in understanding their molecular orbitals, charge distributions, and nonlinear optical (NLO) properties, supporting experimental findings (Haroon et al., 2020).

Chemical Reactions and Properties

This compound derivatives undergo various chemical reactions, contributing to their biological and physical properties. For instance, their ability to form stable intramolecular charge transfer complexes and hyper-conjugative interactions among bonds provides them with notable stability and NLO activity, suggesting their use in optoelectronic applications (Haroon et al., 2020).

Applications De Recherche Scientifique

Développement de médicaments

La thiazole-4-carbohydrazide peut être utilisée dans le développement de divers médicaments et agents biologiquement actifs . Le cycle thiazole, qui fait partie de la this compound, est un hétérocycle important dans le monde de la chimie . Il possède de nombreuses positions réactives où des réactions donneur-accepteur, nucléophiles, d'oxydation, etc., peuvent avoir lieu .

Médicaments anticancéreux

Le thiazole, une plateforme importante dans la this compound, se retrouve dans un certain nombre de molécules d'intérêt médical . Dabrafenib, dasatinib, patellamide A, ixabepilone et épothilone sont des exemples de médicaments anticancéreux utilisés en clinique qui contiennent le noyau thiazole .

Applications antimicrobiennes

Les dérivés du thiazole ont montré un potentiel prometteur dans l'inhibition de la croissance d'E. coli ATCC 25922 . Cela suggère que la this compound pourrait potentiellement être utilisée dans le développement de médicaments antimicrobiens.

Activité antioxydante

Les dérivés du thiazole ont été trouvés pour agir comme des antioxydants . Ils ont été évalués pour leur effet antioxydant de rupture de chaîne (essais de piégeage des radicaux et de réduction des capacités) et pour leur effet antioxydant préventif avec un essai de chélation des métaux .

Activité anti-inflammatoire

Les dérivés du thiazole ont été trouvés pour avoir une activité anti-inflammatoire . Cela suggère que la this compound pourrait potentiellement être utilisée dans le développement de médicaments anti-inflammatoires.

Intermédiaire pharmaceutique

La this compound est utilisée comme intermédiaire pour les produits pharmaceutiques

Orientations Futures

Thiazole derivatives, including Thiazole-4-carbohydrazide, have shown promising results in various biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic . Therefore, there is potential for further studies and development of new effective antimicrobial as well as anti-inflammatory agents .

Mécanisme D'action

Target of Action

Thiazole-4-carbohydrazide, like other thiazole derivatives, is known to interact with various biological targets. Thiazole derivatives have been found to interact with DNA and topoisomerase II , but it’s unclear if this applies to this compound.

Mode of Action

Some thiazole derivatives have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death

Biochemical Pathways

Thiazole derivatives are known to have diverse biological activities, potentially affecting multiple pathways. For instance, some thiazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propriétés

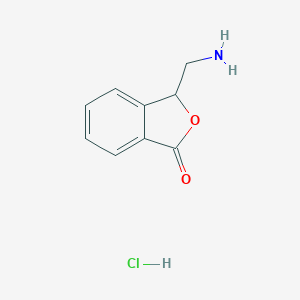

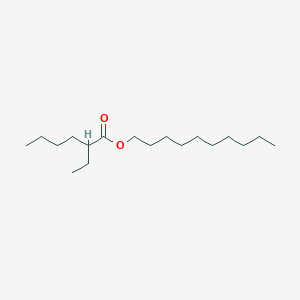

IUPAC Name |

1,3-thiazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-7-4(8)3-1-9-2-6-3/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCUPAZNRMQILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332843 | |

| Record name | THIAZOLE-4-CARBOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101257-38-9 | |

| Record name | THIAZOLE-4-CARBOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism behind the antibacterial activity observed in some Thiazole-4-carbohydrazide derivatives?

A: While the exact mechanism is yet to be fully elucidated, research suggests that certain this compound derivatives, specifically (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)this compound, exhibit promising antibacterial activity against Bacillus subtilis. [] This activity is believed to be linked to the compound's ability to bind to DNA, potentially interfering with bacterial DNA replication and transcription processes. [] Further studies are needed to confirm this hypothesis and explore the structure-activity relationship in more detail.

Q2: How does the structure of this compound influence its DNA binding affinity?

A: Research indicates that the presence of specific substituents on the this compound core can significantly impact its interaction with DNA. [] For example, the introduction of a 4-fluorobenzylidene group at a specific position on the this compound scaffold was shown to enhance its DNA binding affinity. [] This suggests that optimizing the substitution pattern on the core structure could be a viable strategy for modulating the biological activity of these compounds.

Q3: Can this compound be used as a building block for synthesizing other heterocyclic compounds with potential biological activities?

A: Yes, this compound serves as a versatile synthon in organic synthesis. It can be readily converted into various heterocyclic systems, including 1,3,4-oxadiazole-2-thiones, 1,2,4-triazoles, and isatin-3-ylidene derivatives. [] This synthetic versatility opens avenues for exploring a diverse library of compounds with potentially enhanced pharmacological profiles.

Q4: What synthetic approaches are commonly employed for the preparation of this compound derivatives?

A: Several synthetic routes have been developed for accessing this compound derivatives. One common method involves reacting an appropriately substituted ethyl 2-aminothiazole-4-carboxylate with hydrazine hydrate in ethanol. [] This reaction yields the desired this compound, which can be further derivatized to obtain a diverse array of analogs.

Q5: Are there any reported applications of this compound derivatives in materials science?

A: Research suggests that a sulfur-containing primary explosive based on this compound has been developed. [] This finding highlights the potential of this compound derivatives to find applications beyond the realm of medicinal chemistry, extending their utility to materials science.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B19323.png)